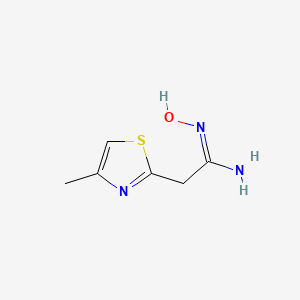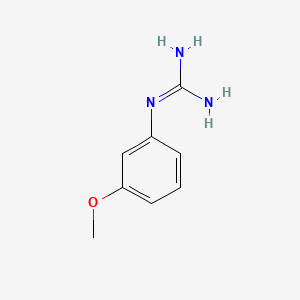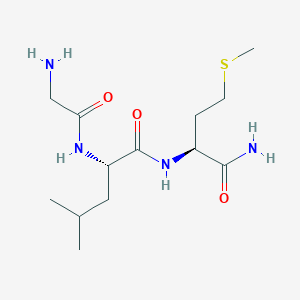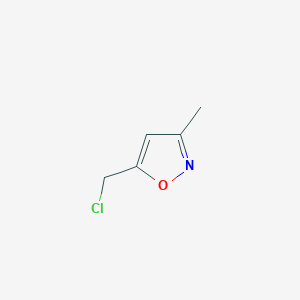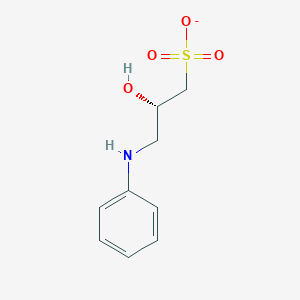
Sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate is a useful research compound. Its molecular formula is C9H12NO4S- and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Surface Active and Buffering Agent
Sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate has been explored for its surface-active and buffering properties. Studies on sodium N-cyclohexyl-N-n-alkylaminopropanes, which include this compound, reveal their effectiveness as surface active and buffering agents in various applications (Negoro & Tasaka, 1980).
Hydrophilic Monomer Synthesis
This compound has been used in the synthesis of hydrophilic monomers with sulfonate and hydroxyl groups, such as sodium salt of 2,3-dihydroxypropane sulfonic acid. These monomers are valuable in preparing unsaturated polyester resins, demonstrating their utility in polymer chemistry (Jankowski, Rokicki, & Kicko-Walczak, 2004).
Polymeric Framework Study
In a study on poly[[μ7-l-cysteato(2−)]disodium], this compound was used for its role in forming a polymeric framework with two Na+ cations. This highlights its potential in complex molecular structures and materials science (Liu, 2011).
Functional Polymer Modification
This compound has been used in the modification of poly(vinyl alcohol) to create polymers with strong hydrophilic properties, useful in various industrial applications (Moritani & Yamauchi, 1998).
Polyelectrolyte and Chain Characteristic Studies
This compound plays a role in the study of polyelectrolytes and chain characteristics of polymers. Its presence in sodium poly(3-methacryloyloxypropane-1-sulfonate) has been crucial in understanding molecular interactions in various salt solutions (Tan & Gasper, 1975).
Corrosion Scale Inhibition
Research into the synthesis of related compounds, such as [N, N-Bis-(2-hydroxy -3-sulfo-propyl)-amino]-acetic acid, derived from this compound, indicates its potential use in corrosion scale inhibition (Cao Zhan-mei, 2004).
Vibrational Spectroscopy in Micelle Studies
The compound has been instrumental in the study of the structure of sodium bis(2-ethylhexyl)sulfosuccinate reverse micelles and water-in-oil microemulsions, providing insights into molecular interactions and microemulsion properties (Moran et al., 1995).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate involves the reaction of cyclohexylamine with 3-chloro-2-hydroxypropanesulfonic acid, followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Cyclohexylamine", "3-chloro-2-hydroxypropanesulfonic acid", "Sodium hydroxide" ], "Reaction": [ "Add cyclohexylamine to a solution of 3-chloro-2-hydroxypropanesulfonic acid in a suitable solvent.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Dissolve the product in water and neutralize with sodium hydroxide.", "Crystallize the product from the solution to obtain Sodium 3-(cyclohexylamino)-2-hydroxypropane-1-sulfonate." ] } | |
CAS-Nummer |
102601-34-3 |
Molekularformel |
C9H12NO4S- |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
(2S)-3-anilino-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C9H13NO4S/c11-9(7-15(12,13)14)6-10-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H,12,13,14)/p-1/t9-/m0/s1 |
InChI-Schlüssel |
CLEVULOKVPBHCU-VIFPVBQESA-M |
Isomerische SMILES |
C1=CC=C(C=C1)NC[C@@H](CS(=O)(=O)[O-])O |
SMILES |
C1CCC(CC1)NCC(CS(=O)(=O)[O-])O.[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)NCC(CS(=O)(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



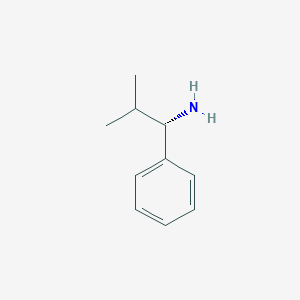
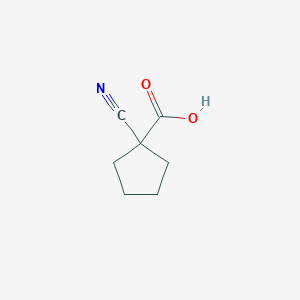
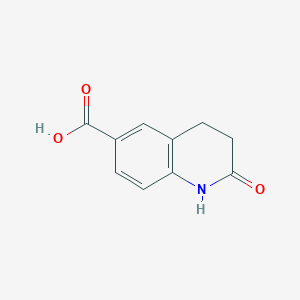
![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)

